molecular formula C16H17N3O4S2 B2430852 methyl 3-(N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)sulfamoyl)thiophene-2-carboxylate CAS No. 1448028-61-2

methyl 3-(N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)sulfamoyl)thiophene-2-carboxylate

Cat. No. B2430852
CAS RN: 1448028-61-2
M. Wt: 379.45
InChI Key: WEGHQRFGSKXYEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-a]pyridines are a class of organic compounds that have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity . They have been associated with antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . Some synthetic drugs that contain this imidazo[1,2-a]pyridine have been commercialized .


Synthesis Analysis

The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines under microwave irradiation has also been developed .


Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines often involves reactions such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination .

Scientific Research Applications

Mechanism of Action

Target of Action

The compound, methyl 3-(N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)sulfamoyl)thiophene-2-carboxylate, is part of the imidazo[1,2-a]pyridines class of compounds . This class of compounds has been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators . Therefore, the primary targets of this compound could be CDKs, calcium channels, and GABA A receptors.

Mode of Action

Given its classification, it can be inferred that it may inhibit cdks, modulate calcium channels, or interact with gaba a receptors . These interactions could lead to changes in cell cycle progression, calcium ion transport, or neurotransmission, respectively.

Biochemical Pathways

The compound’s interaction with its targets could affect several biochemical pathways. For instance, inhibition of CDKs could impact the cell cycle control pathway, modulation of calcium channels could affect calcium signaling pathways, and interaction with GABA A receptors could influence neurotransmission pathways .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. For instance, CDK inhibition could lead to cell cycle arrest and potential anticancer effects. Modulation of calcium channels could influence muscle contraction and neuronal excitability. Interaction with GABA A receptors could have effects on mood, anxiety, and sleep .

Future Directions

The future directions for research on imidazo[1,2-a]pyridines are likely to continue to focus on their potential applications in medicinal chemistry, given their wide range of bioactivity .

properties

IUPAC Name

methyl 3-[ethyl(imidazo[1,2-a]pyridin-3-ylmethyl)sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S2/c1-3-18(11-12-10-17-14-6-4-5-8-19(12)14)25(21,22)13-7-9-24-15(13)16(20)23-2/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEGHQRFGSKXYEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CN=C2N1C=CC=C2)S(=O)(=O)C3=C(SC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.